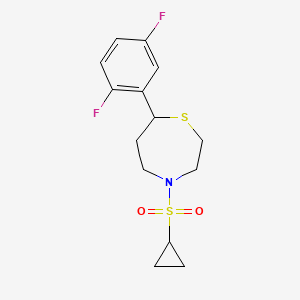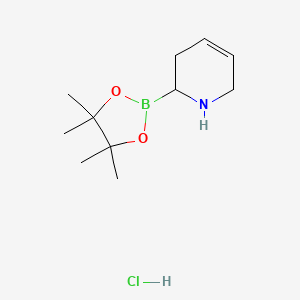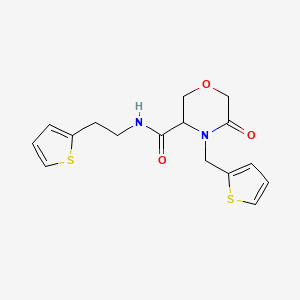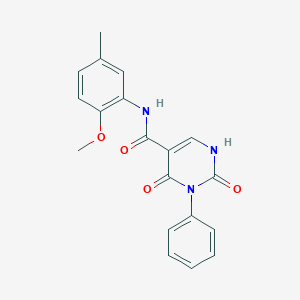
1-(2,5-二氟苯基)-3-(5-氧代-1-(对甲苯基)吡咯啉-3-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The study of urea derivatives, including compounds like "1-(2,5-Difluorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea," involves understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, focusing on their chemical and physical properties.
Synthesis Analysis
Synthesis of urea derivatives typically involves reactions between amines and isocyanates or carbamoyl chlorides. The process can be tailored to incorporate specific functional groups, leading to derivatives with diverse chemical properties. For instance, Sun et al. (2022) detailed the synthesis of a pyrido[2,3-d]pyrimidine compound, showcasing techniques relevant for constructing complex urea derivatives with specific phenyl and pyrrolidinyl groups (Sun et al., 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their chemical behavior and potential applications. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations are commonly used. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions, as seen in the detailed structural analysis by Rassadin et al. (2016) for pyridine-2-yl substituted ureas, highlighting the significance of molecular structure studies (Rassadin et al., 2016).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, including hydrogen bonding interactions and reactions with nucleophiles and electrophiles. These reactions are influenced by the urea derivative's specific substituents and molecular structure. The study by Ośmiałowski et al. (2013) on the association of N-(pyridin-2-yl),N'-substituted ureas with aminonaphthyridines and benzoates illustrates the complex hydrogen bonding patterns and substituent effects on urea compounds' reactivity and association behaviors (Ośmiałowski et al., 2013).
Physical Properties Analysis
The physical properties of urea derivatives, such as melting points, solubility, and crystal structure, are essential for their practical application. These properties can be tailored through the modification of molecular structure and substituents. For example, Ghiasuddin et al. (2018) provide an experimental and computational analysis of pyridine derivatives, which could offer parallels in understanding the physical properties of similar urea compounds (Ghiasuddin et al., 2018).
Chemical Properties Analysis
The chemical properties of urea derivatives, including acidity/basicity, reactivity towards various reagents, and stability, are determined by their molecular structure. Studies like the one by Jayarajan et al. (2019) on water-mediated synthesis and characterization of bipyridine-carboxamide derivatives highlight the importance of understanding these chemical properties for the development of new materials and pharmaceuticals (Jayarajan et al., 2019).
科学研究应用
电子和光学性质
一项研究聚焦于一种新型查尔酮衍生物的电子、光学和非线性光学性质。这项研究对于理解类似化合物在光电子器件制备中可能表现出独特行为至关重要,表明这些化合物在光学和电子器件材料开发中的潜在应用(Shkir et al., 2018)。
分子结构和光谱学
另一项研究深入探讨了一种非线性光学材料的分子结构、振动光谱和热力学研究,为新有机材料的合成和应用提供了见解,这些材料在电子和材料科学中具有潜在的实用性(Rahmani et al., 2018)。
阴离子结合和超分子化学
关于尿素基吡啶配体与多原子阴离子结合的研究展示了尿素衍生物通过氢键形成复杂结构的潜力。这对于设计新材料和传感器具有重要意义,突显了尿素衍生物在超分子化学中的多功能性(Marivel et al., 2011)。
抗菌活性
一项关于N-取代脲类化合物合成和抗菌活性的研究强调了这类化合物的生物应用。这些发现指向了尿素衍生物在开发新抗菌剂中的潜在用途,有助于寻找新药物的持续努力(Reddy et al., 2003)。
抗癌药物
关于含吡啶的生物活性脲类衍生物作为潜在抗癌药物的研究强调了这类化合物在药物化学和药物开发中的重要性。这些研究揭示了尿素衍生物的结构修饰如何导致具有显著生物活性的化合物,为癌症治疗研究开辟了新途径(Hafez et al., 2020)。
属性
IUPAC Name |
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-11-2-5-14(6-3-11)23-10-13(9-17(23)24)21-18(25)22-16-8-12(19)4-7-15(16)20/h2-8,13H,9-10H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIIFCKDPJEYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)
![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)
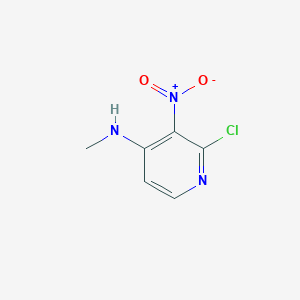
![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)
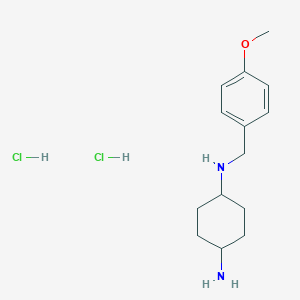
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)
